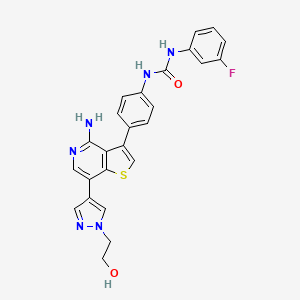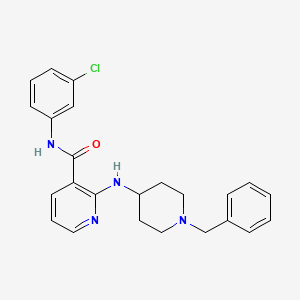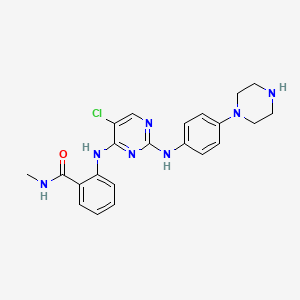
伊罗拉西替布
概述
描述
Ilorasertib is a small molecule inhibitor that has been investigated for its potential in treating various cancers. It is known for its ability to inhibit multiple kinases, including Aurora kinases, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors . These kinases play crucial roles in cell division and angiogenesis, making Ilorasertib a promising candidate for cancer therapy.
科学研究应用
Ilorasertib has been extensively studied for its potential in cancer therapy. It has shown promise in preclinical and clinical trials for treating acute myelogenous leukemia, myelodysplastic syndrome, and various solid tumors . Its ability to inhibit multiple kinases makes it a versatile tool in cancer research, as it can target different pathways involved in tumor growth and progression .
作用机制
Ilorasertib exerts its effects by selectively binding to and inhibiting Aurora kinases A, B, and C. This disruption of kinase activity interferes with the assembly of the mitotic spindle apparatus and chromosome segregation, ultimately inhibiting cellular division and proliferation in tumor cells . Additionally, Ilorasertib inhibits vascular endothelial growth factor receptors and platelet-derived growth factor receptors, which can reduce angiogenesis and tumor growth .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
Ilorasertib can be synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Ilorasertib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Ilorasertib undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of Ilorasertib.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of analogs with different pharmacological properties .
相似化合物的比较
Similar Compounds
Alisertib: Another Aurora kinase inhibitor, primarily targeting Aurora A kinase.
Danusertib: A pan-Aurora kinase inhibitor with a broader spectrum of activity.
Tozasertib: An inhibitor of Aurora kinases and other kinases involved in cell cycle regulation.
Uniqueness
Ilorasertib’s uniqueness lies in its ability to inhibit multiple kinases with high potency, particularly Aurora kinases B and C. This broad-spectrum activity makes it a valuable candidate for targeting various cancer types, especially those with overexpression of these kinases .
属性
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKIQPVPYJNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153718 | |
| Record name | Ilorasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227939-82-3 | |
| Record name | Ilorasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ilorasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ilorasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILORASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Q & A
Q1: What are the primary molecular targets of Ilorasertib and how does its interaction with these targets lead to potential anti-cancer effects?
A1: Ilorasertib functions as a potent inhibitor of multiple kinases, primarily targeting Aurora kinases A, B, and C, as well as vascular endothelial growth factor receptors (VEGFRs) []. These kinases play crucial roles in various cellular processes, including cell cycle regulation (Aurora kinases) and angiogenesis (VEGFRs). By inhibiting Aurora kinases, Ilorasertib can disrupt the formation of the mitotic spindle and chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis in tumor cells []. Additionally, inhibiting VEGFRs can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting tumor growth and progression [].
Q2: How was the pharmacodynamic activity of Ilorasertib assessed in preclinical and clinical settings, and what were the key findings?
A2: Researchers investigated the pharmacodynamics of Ilorasertib by measuring changes in specific biomarkers following treatment [, ]. In a Phase 1 dose-escalation study, pharmacodynamic assessments included evaluating changes in diastolic blood pressure (ΔDBP), changes in plasma placental growth factor levels (ΔPlGF), and changes in the percentage of phosphorylated histone H3 (Δ%pHH3) in skin biopsies []. These biomarkers were chosen based on their association with the activity of Ilorasertib's target kinases. Significant correlations were observed between Ilorasertib exposure and changes in these pharmacodynamic biomarkers, supporting the on-target activity of the drug in patients [, ].
Q3: What is the rationale for investigating Ilorasertib specifically in patients with CDKN2A-deficient tumors, and what were the preliminary findings from this research?
A3: CDKN2A is a tumor suppressor gene that plays a crucial role in cell cycle regulation. Tumors with CDKN2A deficiency may exhibit increased sensitivity to Aurora kinase inhibitors like Ilorasertib due to their reliance on alternative cell cycle control mechanisms. In a study involving patients with solid tumors harboring confirmed CDKN2A disruption, Ilorasertib demonstrated promising antitumor activity []. Researchers observed changes in individual tumor lesion volumes after treatment, suggesting a potential therapeutic benefit in this specific patient population [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)


![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)




![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)
